molecular formula C18H18F3N3O3 B2958714 (2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421456-79-2

(2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Katalognummer: B2958714
CAS-Nummer: 1421456-79-2
Molekulargewicht: 381.355
InChI-Schlüssel: QFZSXPVNXKYEFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone features a methanone core bridging two key moieties:

  • 2-Methoxypyridin-3-yl group: A pyridine ring substituted with a methoxy group at position 2.
  • 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl group: A piperidine ring substituted at position 4 with an ether-linked pyridine bearing a trifluoromethyl group at position 5.

Its molecular formula is C₁₇H₁₉F₃N₃O₃ (MW ≈ 370.35 g/mol).

Eigenschaften

IUPAC Name

(2-methoxypyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-26-16-14(3-2-8-22-16)17(25)24-9-6-13(7-10-24)27-15-5-4-12(11-23-15)18(19,20)21/h2-5,8,11,13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZSXPVNXKYEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis typically involves the coupling of 2-methoxypyridine with a piperidine intermediate, followed by the introduction of a trifluoromethylpyridine moiety. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in ensuring high yield and purity. Commonly used catalysts include palladium-based compounds, facilitating C-H activation or Suzuki coupling reactions. The synthetic route is generally as follows:

  • Preparation of 2-methoxypyridine intermediate.

  • Coupling with piperidine derivative.

  • Introduction of trifluoromethyl

Biologische Aktivität

The compound (2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H19F3N2O2C_{18}H_{19}F_3N_2O_2, with a molecular weight of approximately 364.35 g/mol. The structure consists of a methoxypyridine moiety linked to a piperidine ring, which is further substituted with a trifluoromethyl-pyridine group.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit antimicrobial activity. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains. The introduction of the trifluoromethyl group is known to enhance lipophilicity, potentially increasing the membrane permeability of the compound, which may contribute to its antimicrobial efficacy .

Anti-inflammatory Effects

Pyridine derivatives have also been evaluated for their anti-inflammatory properties. The compound has been studied for its ability to inhibit pro-inflammatory cytokines in vitro. In particular, it has shown promise as a selective inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in inflammation pathways. A related study demonstrated that selective PDE4 inhibitors can significantly reduce airway hyperreactivity and inflammation in animal models .

TRPV1 Receptor Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is implicated in pain perception and inflammatory responses. Compounds structurally related to our target molecule have been identified as TRPV1 antagonists, suggesting that our compound may also exhibit similar activity. In vitro assays have shown that certain pyridinylpiperazine derivatives can modulate TRPV1 activity effectively, leading to analgesic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine-based compounds. Key modifications that enhance activity include:

  • Trifluoromethyl Substitution : Enhances lipophilicity and possibly increases binding affinity to target receptors.
  • Piperidine Ring Modifications : Alterations in the piperidine structure can affect the overall pharmacokinetics and bioavailability.

A comparative analysis of various analogs has shown that specific substitutions can lead to significant changes in potency and selectivity towards biological targets.

Case Studies

  • In Vivo Efficacy : In a study involving a murine model of asthma, a related compound exhibited significant reductions in eosinophil counts and airway hyperresponsiveness when administered orally .
  • Pharmacokinetics : Studies have demonstrated favorable pharmacokinetic profiles for pyridine derivatives, with good oral bioavailability and metabolic stability, making them suitable candidates for further development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Insights
(Target) (2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone C₁₇H₁₉F₃N₃O₃ 370.35 2-Methoxypyridin-3-yl, 5-CF₃-pyridin-2-yloxy Likely involves cross-coupling reactions for trifluoromethylpyridine introduction
2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone () C₂₀H₂₁F₃N₂O₃ 394.4 3-Methoxyphenyl, 5-CF₃-pyridin-2-yloxy Pd/Cu-catalyzed Sonogashira coupling
1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone () C₁₄H₂₀N₂O₂ 248.32 6-Methoxy-4-methylpyridin-3-yl Unspecified; simpler alkylation
Key Observations:

Aromatic Ring Variations: The target compound uses a pyridine ring in place of the phenyl group in ’s analog. Pyridine’s electron-deficient nature may enhance hydrogen bonding or π-stacking in biological targets compared to phenyl .

Synthesis Complexity :

  • The trifluoromethylpyridine moiety in the target and ’s compound likely requires specialized reagents (e.g., CF₃Cu for coupling) , whereas ’s simpler structure may be synthesized via direct alkylation.

Pharmacological Implications

  • Trifluoromethyl Groups: Both the target and ’s compound include a CF₃ group, known to enhance metabolic stability and binding affinity through hydrophobic interactions and electronegativity .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight 370.35 394.4 248.32
LogP (Estimated) ~2.8 (moderate) ~3.5 (higher) ~1.2 (lower)
Hydrogen Bond Acceptors 6 6 3
  • The target’s lower logP compared to ’s compound suggests better aqueous solubility, attributed to its pyridine rings.
  • ’s reduced molecular weight and H-bond acceptors may limit its pharmacokinetic profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.